molecular formula C8H9NO3 B1592040 Methyl 2-amino-6-hydroxybenzoate CAS No. 64241-01-6

Methyl 2-amino-6-hydroxybenzoate

Cat. No. B1592040
Key on ui cas rn: 64241-01-6
M. Wt: 167.16 g/mol
InChI Key: BZDGFJYGNNWRKC-UHFFFAOYSA-N
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Patent
US07491718B2

Procedure details

A mixture of Example 386A (1.0 g, 5.6 mmol) and methanol (40 mL) was heated to reflux for 6 hours, concentrated, and purified on a silica gel column eluting with 30% ethyl acetate in hexanes to provide the desired product, 0.81 g, 86.6%. 1H NMR (DMSO-d6) δ 3.88 (s, 3H), 5.95 (d, 1H), 6.20 (d, 1H), 6.34 (s, 214), 7.02 (t, 1H), 10.88 (s, 1H); MS (DCI/NH3): m/e 168 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]2[C:8](=[O:13])[O:9][C:10](=O)[NH:11][C:6]=2[CH:5]=[CH:4][CH:3]=1>CO>[NH2:11][C:6]1[CH:5]=[CH:4][CH:3]=[C:2]([OH:1])[C:7]=1[C:8]([O:9][CH3:10])=[O:13]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OC1=CC=CC2=C1C(OC(N2)=O)=O
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified on a silica gel column
WASH
Type
WASH
Details
eluting with 30% ethyl acetate in hexanes

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)OC)C(=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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